L-Asparaginyl-L-alanyl-L-serylglycine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
627460-09-7 |
|---|---|
Molecular Formula |
C12H21N5O7 |
Molecular Weight |
347.32 g/mol |
IUPAC Name |
2-[[(2S)-2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]acetic acid |
InChI |
InChI=1S/C12H21N5O7/c1-5(16-11(23)6(13)2-8(14)19)10(22)17-7(4-18)12(24)15-3-9(20)21/h5-7,18H,2-4,13H2,1H3,(H2,14,19)(H,15,24)(H,16,23)(H,17,22)(H,20,21)/t5-,6-,7-/m0/s1 |
InChI Key |
MFTJOUMJQCGRFF-ACZMJKKPSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CO)C(=O)NCC(=O)O)NC(=O)[C@H](CC(=O)N)N |
Canonical SMILES |
CC(C(=O)NC(CO)C(=O)NCC(=O)O)NC(=O)C(CC(=O)N)N |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of L Asparaginyl L Alanyl L Serylglycine
Solid-Phase Peptide Synthesis (SPPS) Approaches for L-Asparaginyl-L-alanyl-L-serylglycine
Solid-Phase Peptide Synthesis (SPPS) is the most prevalent method for creating peptides like this compound. uci.edu This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymeric support, or resin. uci.edu The key advantage of SPPS is the ability to use excess reagents to drive reactions to completion, with purification simplified to washing and filtering the resin-bound peptide. peptide.com The most common strategy employed is Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) chemistry, which offers an orthogonal protection scheme. nih.govnih.gov
Coupling Reagent Selection and Optimization
The formation of the peptide bond is facilitated by coupling reagents that activate the C-terminal carboxyl group of the incoming amino acid. bachem.com The choice of reagent is critical for achieving high coupling efficiency and minimizing side reactions, especially racemization. bachem.comnih.gov
Common classes of coupling reagents include:
Carbodiimides: Reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are effective but can cause side reactions. bachem.com DIC is often preferred in SPPS because its urea (B33335) byproduct is soluble and easily washed away. bachem.com To suppress racemization, carbodiimides are almost always used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma Pure). bachem.comacs.org
Phosphonium and Aminium/Uronium Salts: Reagents such as PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly efficient and provide rapid coupling with a low risk of racemization. bachem.comnih.gov HATU, which is based on the more reactive HOAt additive, is particularly effective for difficult couplings. bachem.com More recent developments include Oxyma-based reagents like COMU, which offer high reactivity with improved safety profiles. bachem.comacs.org
For the Asn-Ala-Ser-Gly sequence, a high-efficiency aminium salt like HATU or HBTU in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) would be a robust choice. Optimization involves ensuring a sufficient excess of the activated amino acid and coupling reagent (typically 3-5 equivalents) and allowing adequate reaction time to ensure the complete acylation of the free N-terminal amine of the resin-bound peptide.
| Coupling Reagent Class | Examples | Key Characteristics & Considerations |
|---|---|---|
| Carbodiimides | DCC, DIC | Cost-effective; requires an additive (e.g., HOBt, Oxyma) to suppress racemization. DIC is preferred for SPPS due to soluble byproduct. bachem.com |
| Phosphonium Salts | BOP, PyBOP | High coupling efficiency with low racemization risk. bachem.com |
| Aminium/Uronium Salts | HBTU, TBTU, HATU, COMU | Very efficient, fast reactions. bachem.com HATU is highly effective for difficult sequences. bachem.com COMU is a safer, modern alternative. acs.org |
Resin Selection and Cleavage Procedures
The synthesis begins by attaching the C-terminal amino acid, glycine (B1666218), to the solid support. uci.edu Since the final peptide has a free C-terminal carboxylic acid, a resin designed to yield a peptide acid upon cleavage is required.
Resin Selection: The most common choices are Wang resin or 2-chlorotrityl chloride (2-Cl-Trt) resin. peptide.combiotage.com
Wang Resin: This is a widely used support for generating peptide acids. peptide.comiris-biotech.de However, loading the first amino acid can sometimes lead to racemization, so it is often purchased pre-loaded with the C-terminal amino acid. biotage.com
2-Chlorotrityl Chloride Resin: This resin is highly acid-labile, which allows for the cleavage of the peptide under very mild acidic conditions, potentially leaving the side-chain protecting groups intact if desired. peptide.combiotage.com Its steric bulk also helps to inhibit side reactions like diketopiperazine formation at the dipeptide stage. peptide.com
Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are simultaneously removed. This is typically achieved using a strong acid, most commonly trifluoroacetic acid (TFA). wpmucdn.comiris-biotech.de During this process, reactive cationic species (e.g., trityl and tert-butyl cations) are generated, which can cause unwanted alkylation of sensitive residues. wpmucdn.com To prevent this, a "cleavage cocktail" containing scavengers is used. For the Asn(Trt)-Ala-Ser(tBu)-Gly sequence, a suitable cocktail would include:
TFA: The primary cleavage and deprotection agent.
Triisopropylsilane (TIS): An efficient scavenger for trityl cations. iris-biotech.de
Water: Scavenges tert-butyl cations. wpmucdn.com
1,2-Ethanedithiol (EDT): Often included to protect against other potential side reactions. iris-biotech.de
A common cleavage cocktail, Reagent K (TFA/water/phenol/thioanisole/EDT), is effective for peptides containing sensitive residues. peptide.compeptide.com A typical procedure involves treating the peptide-resin with the cocktail for 2-4 hours at room temperature, followed by precipitation of the crude peptide in cold ether. thermofisher.com
| Parameter | Selection/Procedure | Rationale |
|---|---|---|
| Resin Type | Wang or 2-Chlorotrityl Chloride Resin | Yields a C-terminal carboxylic acid upon cleavage. 2-Cl-Trt offers milder cleavage conditions and suppresses side reactions. peptide.combiotage.com |
| Cleavage Reagent | Trifluoroacetic Acid (TFA) | Strong acid that cleaves the peptide from the resin and removes acid-labile side-chain protecting groups (tBu, Trt). wpmucdn.com |
| Scavengers | Triisopropylsilane (TIS), Water, Phenol, 1,2-Ethanedithiol (EDT) | Trap reactive cationic species generated during cleavage, preventing side reactions with Asn and Ser residues. wpmucdn.comiris-biotech.depeptide.com |
| Cleavage Cocktail Example | Reagent K: TFA/Phenol/Water/Thioanisole/EDT (82.5:5:5:5:2.5) | A robust, general-purpose cocktail for peptides with sensitive residues. peptide.compeptide.com |
Solution-Phase Peptide Synthesis Strategies
Before the dominance of SPPS, peptides were synthesized exclusively in solution. nih.gov Solution-phase synthesis remains a viable, albeit more labor-intensive, method, particularly for large-scale production or the synthesis of complex peptide fragments. springernature.com This approach involves coupling protected amino acids or peptide fragments in an organic solvent, with purification of the intermediate product after each step. ekb.eg
A potential solution-phase strategy for this compound could involve a fragment condensation approach, for instance, a [2+2] synthesis:
Dipeptide Synthesis 1: Synthesize the C-terminal dipeptide, H-Ser(tBu)-Gly-OMe, by coupling Fmoc-Ser(tBu)-OH with H-Gly-OMe (glycine methyl ester), followed by Fmoc deprotection.
Dipeptide Synthesis 2: Synthesize the N-terminal dipeptide, Boc-Asn(Trt)-Ala-OH, by coupling Boc-Asn(Trt)-OH with H-Ala-OR (where R is a temporary ester group), followed by selective ester hydrolysis.
Fragment Condensation: Couple the two dipeptide fragments, Boc-Asn(Trt)-Ala-OH and H-Ser(tBu)-Gly-OMe, using a coupling reagent with low racemization potential, such as 3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT). researchgate.net
Final Deprotection: Remove all protecting groups (Boc, Trt, tBu, and the methyl ester) in a final step using strong acid (e.g., TFA) and subsequent saponification or a single strong acid treatment to yield the final tetrapeptide.
This method requires careful control of reaction conditions and rigorous purification of intermediates, often by crystallization or chromatography. americanpeptidesociety.org
Enzymatic Synthesis Pathways
Enzymatic peptide synthesis offers a green and highly specific alternative to chemical methods, operating under mild conditions and minimizing the need for protecting groups and the risk of racemization. nih.gov
Ligase-Mediated Oligopeptide Formation
For the synthesis of this compound, the most relevant enzymes are peptide asparaginyl ligases (PALs). nih.govpnas.org These enzymes, derived from plants, are a subclass of asparaginyl endopeptidases (AEPs) that, under near-neutral pH conditions, catalyze the formation of a peptide bond at the C-terminus of an asparagine (or aspartic acid) residue. nih.govpnas.org
A prominent example is Butelase 1 , a hyperactive PAL isolated from Clitoria ternatea. nih.gov The enzymatic ligation mechanism involves two main steps:
Acyl-Enzyme Intermediate Formation: The catalytic cysteine in the enzyme's active site attacks the carbonyl group of the P1 residue (Asn) of the donor peptide (e.g., a peptide ending in Asn), forming a thioester intermediate and releasing the C-terminal portion of the donor. nih.gov
Nucleophilic Attack: An incoming amine nucleophile (e.g., the N-terminus of the acceptor peptide, H-Ala-Ser-Gly-OH) attacks the thioester, forming the new peptide bond and releasing the ligated product from the enzyme. nih.gov
This approach could theoretically be used to ligate an L-Asparaginyl donor to an L-alanyl-L-serylglycine acceptor. The high chemo- and regioselectivity of PALs means that side-chain protection for serine would likely be unnecessary. researchgate.net However, the practical application would depend on the substrate specificity of the chosen ligase and the availability of suitable donor and acceptor fragments. Research continues to identify new PALs and engineer existing AEPs to function as efficient ligases for biotechnological applications. nih.govpnas.org
Site-Specific Labeling and Derivatization for Spectroscopic Probes
Site-specific labeling of peptides with spectroscopic probes is crucial for studying their interactions, conformation, and localization in biological systems. beilstein-journals.orgnih.gov For this compound, labeling can be achieved by targeting the N-terminal amino group or the side chains of the constituent amino acids.
The N-terminus of the tetrapeptide provides a primary amine that can be readily conjugated with a variety of fluorescent dyes. Common fluorescent probes for N-terminal labeling include fluorescein (B123965) isothiocyanate (FITC) and succinimidyl esters of dyes like Alexa Fluor or cyanine (B1664457) (Cy) dyes. sb-peptide.comaltabioscience.com The reaction is typically performed in a slightly basic aqueous buffer to ensure the nucleophilicity of the amino group. sb-peptide.com
Alternatively, the side chains of asparagine or serine could be targeted for derivatization, although this is generally more challenging and may require specific chemical strategies. For instance, the hydroxyl group of serine could potentially be modified, but this often requires harsher conditions that might compromise the integrity of the peptide.
A more versatile approach involves the incorporation of a non-canonical amino acid with a bioorthogonal handle during the synthesis, which can then be selectively labeled. However, for the native peptide, N-terminal labeling remains the most straightforward method.
Below is a table of common spectroscopic probes suitable for labeling this compound at the N-terminus:
| Spectroscopic Probe | Reactive Group | Excitation Max (nm) | Emission Max (nm) | Key Features |
| Fluorescein isothiocyanate (FITC) | Isothiocyanate | ~495 | ~518 | Widely used, cost-effective, pH-sensitive fluorescence. altabioscience.com |
| Tetramethylrhodamine (TAMRA) | Succinimidyl ester | ~552 | ~578 | Bright and photostable, less pH-sensitive than fluorescein. sb-peptide.com |
| Cyanine 3 (Cy3) | Succinimidyl ester | ~550 | ~570 | Bright and photostable, suitable for FRET applications. sb-peptide.com |
| Cyanine 5 (Cy5) | Succinimidyl ester | ~650 | ~670 | Emits in the far-red spectrum, minimizing background fluorescence. sb-peptide.com |
| Nitrobenzoxadiazole (NBD) | Amine-reactive derivatives | ~465 | ~535 | Environmentally sensitive fluorophore, small size. nih.gov |
Considerations for Stereochemical Purity in Synthesis
Maintaining the stereochemical integrity of each amino acid residue is paramount during peptide synthesis, as the biological activity of a peptide is highly dependent on its three-dimensional structure. wikipedia.org With the exception of the achiral glycine, all amino acids in the target peptide (L-asparagine, L-alanine, L-serine) are chiral. wikipedia.org Racemization, the conversion of an L-amino acid to a mixture of L- and D-isomers, is a significant risk, particularly for the asparagine residue.
Asparagine is notoriously prone to racemization, primarily through the formation of a succinimide (B58015) intermediate, also known as aspartimide formation. nih.govacs.orgnih.gov This side reaction can be promoted by both acidic and basic conditions commonly used in solid-phase peptide synthesis (SPPS). nih.govpeptide.com The succinimide ring can then be opened by nucleophiles to yield both the desired α-aspartyl peptide and the undesired β-aspartyl peptide, with both products being susceptible to racemization at the α-carbon. acs.orgnih.gov
Several strategies can be employed to minimize racemization of the asparagine residue:
Use of side-chain protection: Protecting the side-chain amide of asparagine with groups like the trityl (Trt) group can reduce the propensity for succinimide formation. nih.gov
Optimized coupling reagents: The choice of coupling reagent and additives is critical. The addition of racemization suppressants like 1-hydroxybenzotriazole (HOBt) or its derivatives can mitigate epimerization. highfine.com
Controlled reaction conditions: Careful control of temperature and reaction times, especially during coupling and deprotection steps, is essential. nih.gov
The stereochemical purity of the final this compound product must be rigorously assessed. High-performance liquid chromatography (HPLC) using a chiral stationary phase is a common method for separating diastereomeric peptides. researchgate.netnih.gov Alternatively, the peptide can be hydrolyzed into its constituent amino acids, which are then derivatized with a chiral reagent (e.g., Marfey's reagent) and analyzed by reverse-phase HPLC or liquid chromatography-mass spectrometry (LC-MS) to determine the enantiomeric ratio of each amino acid. researchgate.netnih.govmdpi.com This analytical validation is crucial to ensure that the synthesized peptide possesses the correct stereochemistry and, therefore, the intended biological function.
| Amino Acid Residue | Potential for Racemization | Common Mitigation Strategies | Analytical Method for Purity Check |
| L-Asparagine | High (via aspartimide formation) | Side-chain protection (e.g., Trt), use of HOBt, optimized coupling conditions. peptide.comnih.gov | Chiral HPLC, LC-MS after hydrolysis and derivatization. researchgate.netnih.gov |
| L-Alanine | Low | Standard coupling protocols with racemization suppressants. | Chiral HPLC, LC-MS after hydrolysis and derivatization. |
| L-Serine | Moderate | Side-chain protection (e.g., t-butyl), optimized coupling conditions. | Chiral HPLC, LC-MS after hydrolysis and derivatization. |
| Glycine | None (achiral) | Not applicable. | Not applicable. |
Structural Elucidation and Conformational Analysis of L Asparaginyl L Alanyl L Serylglycine
X-ray Crystallography for Crystalline State Structures
In the solid state, peptide molecules arrange themselves into a highly ordered three-dimensional lattice. This crystal packing is governed by the drive to achieve a minimum energy state, which is accomplished by maximizing favorable intermolecular interactions and minimizing void spaces. acs.org The primary forces dictating the packing of L-Asparaginyl-L-alanyl-L-serylglycine would be hydrogen bonds and van der Waals interactions. The side chains of asparagine (a primary amide) and serine (a hydroxyl group) are particularly suited to participate in specific and directional hydrogen bonds, which would heavily influence the crystal lattice. Glycine (B1666218), lacking a side chain, and alanine (B10760859), with a small methyl group, provide conformational flexibility and allow for efficient packing around the more complex residues. libretexts.orgwikipedia.org Molecules in the crystal are typically found in their zwitterionic form, where the N-terminal amino group is protonated (-NH3+) and the C-terminal carboxyl group is deprotonated (-COO-), facilitating strong electrostatic interactions and hydrogen bonding. researchgate.net
Hydrogen bonds are the most significant non-covalent interactions stabilizing peptide crystal structures. researchgate.netnih.gov For this compound, an extensive and complex three-dimensional hydrogen-bonding network is expected. Both backbone and side-chain atoms participate as donors and acceptors. The backbone amide (N-H) groups are consistent hydrogen bond donors, while the carbonyl (C=O) groups are acceptors. nih.gov The side chains of asparagine and serine introduce additional, crucial hydrogen bonding capabilities. The asparagine side chain offers one donor site (-NH₂) and one acceptor site (C=O), while the serine side chain's hydroxyl group (-OH) can act as both a donor and an acceptor. These interactions lead to the formation of layered or channel-like structures, as seen in the crystals of related amino acids and dipeptides. nih.govnih.gov
Table 1: Potential Hydrogen Bond Donors and Acceptors in this compound
| Residue | Potential Donor | Potential Acceptor |
| Backbone | Amide N-H | Carbonyl C=O |
| L-Asparagine (Asn) | Side-chain Amide N-H | Side-chain Carbonyl C=O |
| L-Alanine (Ala) | None | None |
| L-Serine (Ser) | Side-chain Hydroxyl O-H | Side-chain Hydroxyl O |
| Glycine (Gly) | None | None |
| N-Terminus | Ammonium -NH₃⁺ | - |
| C-Terminus | - | Carboxylate -COO⁻ |
The conformation of a peptide backbone is defined by a series of torsion angles (also known as dihedral angles). The key angles are phi (φ), psi (ψ), and omega (ω). libretexts.orglibretexts.org
Omega (ω): This angle describes the rotation around the peptide bond (C-N). Due to the partial double-bond character of the peptide bond, it is almost always planar, restricting ω to either ~180° (trans conformation) or ~0° (cis conformation). The trans form is overwhelmingly favored for non-proline residues. libretexts.orglibretexts.org
Phi (φ): This angle describes the rotation around the N-Cα bond.
Psi (ψ): This angle describes the rotation around the Cα-C bond.
The allowed values for φ and ψ are famously visualized on a Ramachandran plot. nih.gov Steric hindrance between atoms limits most combinations of these angles to specific "allowed" regions, which correspond to known secondary structures like α-helices and β-sheets. libretexts.orgnih.gov For a short, flexible peptide like this, conformations such as β-turns or extended strands are more probable than stable helices. The side chains also have their own set of torsional angles, typically denoted as chi (χ), which determine their orientation. libretexts.org
Table 2: Key Torsional Angles Defining Peptide Structure
| Angle | Bond of Rotation | Description | Expected Value/Range |
| Phi (φ) | N—Cα | Defines backbone conformation | -180° to +180° (Restricted by Ramachandran plot) |
| Psi (ψ) | Cα—C' | Defines backbone conformation | -180° to +180° (Restricted by Ramachandran plot) |
| Omega (ω) | C'—N | Defines peptide bond planarity | ~180° (trans) or ~0° (cis) |
| Chi (χ) | Cα—Cβ, etc. | Defines side-chain conformation | Varies depending on the amino acid |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformation
NMR spectroscopy is the premier technique for studying the structure and dynamics of peptides in solution, providing an image of the molecule in a more biologically relevant, non-crystalline environment. uzh.ch
In an NMR experiment, the chemical shift (δ) of a nucleus (typically ¹H, ¹³C, or ¹⁵N) is highly sensitive to its local electronic environment and, therefore, to the peptide's conformation. univr.it For instance, the chemical shifts of amide protons (HN) and α-protons (Hα) are well-known indicators of secondary structure. Hα chemical shifts that are lower than random coil values are indicative of α-helical structures, while higher shifts suggest a β-sheet conformation. Temperature coefficients of amide proton chemical shifts can also identify protons that are shielded from the solvent, likely because they are involved in intramolecular hydrogen bonds. nih.gov
Scalar (or J) coupling constants provide information about bond connectivity and dihedral angles. Specifically, the three-bond coupling constant between the amide proton and the α-proton (³J(HN,Hα)) is related to the backbone dihedral angle φ through the Karplus equation. By measuring these coupling constants, it is possible to restrain the possible values of the φ angle for each residue. nih.gov
Table 3: Typical ¹H Chemical Shift Ranges (ppm) for Amino Acid Residues in a Peptide (Relative to a reference like DSS or TSP)
| Amino Acid | Hα | Hβ | Hγ/Hδ | Amide (HN) |
| Asparagine (Asn) | ~4.7 | ~2.8, ~2.9 | - | ~8.4 |
| Alanine (Ala) | ~4.3 | ~1.4 | - | ~8.2 |
| Serine (Ser) | ~4.5 | ~3.9 | - | ~8.3 |
| Glycine (Gly) | ~4.0 | - | - | ~8.3 |
| Note: These are approximate values and can vary significantly based on local conformation, pH, and temperature. |
The Nuclear Overhauser Effect (NOE) is a through-space interaction between nuclei that are close in space (typically < 5 Å), irrespective of their separation along the peptide sequence. uzh.ch It is the most powerful tool in NMR for determining the three-dimensional structure of a peptide. By measuring the intensity of NOE cross-peaks in a 2D NOESY spectrum, one can derive a set of upper-limit distance constraints between pairs of protons.
These distance restraints are crucial for defining the peptide's fold. Different secondary structures give rise to characteristic patterns of NOEs. For example, a series of strong NOEs between the amide protons of adjacent residues (dNN(i, i+1)) is a hallmark of an α-helix, while strong NOEs between an α-proton on one residue and the amide proton of the next (dαN(i, i+1)) are characteristic of extended β-strands. uzh.chunivr.it The collection of dozens or hundreds of such distance restraints allows for the calculation of a family of solution structures consistent with the experimental data.
Table 4: Characteristic Short- and Medium-Range NOEs for Peptide Secondary Structures
| NOE Type | Description | Associated Structure |
| dαN(i, i+1) | Hα of residue i to HN of residue i+1 | Common in all structures, strong in β-sheets |
| dNN(i, i+1) | HN of residue i to HN of residue i+1 | α-helix, 3₁₀-helix |
| dβN(i, i+1) | Hβ of residue i to HN of residue i+1 | α-helix, turns |
| dαN(i, i+3) | Hα of residue i to HN of residue i+3 | α-helix, turns |
| dαβ(i, i+3) | Hα of residue i to Hβ of residue i+3 | α-helix, turns |
Conformational Dynamics Studies
The flexibility of the peptide backbone and the interactions of its side chains (Asparagine, Alanine, Serine) mean that this compound does not exist as a single static structure, but rather as a dynamic ensemble of interconverting conformations. Studying these dynamics is crucial for understanding its behavior in solution. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy would be pivotal. By measuring parameters like nuclear Overhauser effects (NOEs), coupling constants, and relaxation times, it is possible to derive distance and dihedral angle restraints. These restraints, in turn, help to define the population-weighted average structure and the extent of its flexibility.
pH-Induced Conformational Changes
The conformational landscape of this compound is expected to be sensitive to changes in pH. The peptide possesses ionizable groups: the N-terminal amino group, the C-terminal carboxyl group, and the side chain of asparagine, which can be hydrolyzed to aspartic acid under certain conditions.
Changes in pH alter the protonation state of these groups, leading to changes in electrostatic interactions within the molecule. This can significantly impact the stability of certain conformations. For instance, the deprotonation of the C-terminal carboxyl group at physiological pH introduces a negative charge, which can influence the orientation of the peptide backbone and nearby side chains. Titration experiments monitored by techniques like NMR or circular dichroism would reveal these pH-dependent structural transitions. peptide.co.jp The isoelectric point, the pH at which the net charge is zero, is a critical parameter that would be determined. peptide.co.jp
Circular Dichroism (CD) Spectroscopy for Secondary Structure Assessment
For a short, flexible peptide like this compound, the CD spectrum would likely be dominated by features indicative of a random coil or disordered structure. google.com However, the presence of turns or other minor ordered structures could be identified by characteristic spectral features. researchgate.net For example, a negative band near 200 nm is often associated with random coils, while beta-turns can exhibit more complex spectra. researchgate.net The influence of environmental factors, such as solvent polarity and temperature, on the peptide's secondary structure could also be efficiently monitored using CD spectroscopy. googleapis.comresearchgate.net
Table 1: Characteristic CD Spectral Features for Peptide Secondary Structures
| Secondary Structure | Positive Peak(s) (nm) | Negative Peak(s) (nm) |
| Alpha-Helix | ~192 | ~208, ~222 |
| Beta-Sheet | ~195 | ~217 |
| Beta-Turn | Varies (depends on turn type) | Varies |
| Random Coil | ~212 | ~198 |
Note: The exact peak positions and intensities can vary depending on the specific peptide sequence and solvent conditions.
Computational Approaches to Conformational Landscape
Computational methods are indispensable for creating a detailed, atomic-level picture of the conformational possibilities of this compound.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are a computational tool used to study the physical movements of atoms and molecules over time. elifesciences.orgresearchgate.net An MD simulation of this compound would involve placing a model of the peptide in a simulated aqueous environment and calculating the forces between atoms to predict their motion. elifesciences.orgbath.ac.uk
These simulations can reveal the accessible conformations, the timescales of transitions between them, and the role of solvent in stabilizing certain structures. researchgate.netpatentcut.com By analyzing the simulation trajectory, one can generate Ramachandran plots to visualize the distribution of backbone dihedral angles (phi and psi) and identify preferred conformational states like polyproline II (pPII), which is common in short, flexible peptides. bath.ac.uk The simulations can also predict properties that are difficult to measure experimentally, such as the detailed hydrogen bonding network with surrounding water molecules. nih.gov
Quantum Chemical Calculations for Conformational Analysis
For a more accurate description of the energies of different conformations, quantum chemical (QC) calculations are employed. Unlike the classical force fields used in MD, QC methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule.
These calculations can be used to obtain highly accurate relative energies for a set of conformations, for example, those identified through MD simulations. This allows for a more reliable ranking of their stability. Methods like Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2) can provide benchmark energies to validate or refine the parameters used in classical MD force fields. Due to their high computational cost, QC calculations are typically performed on a limited number of structures in the gas phase or with simplified solvent models.
Peptide Aggregation and Self-Assembly Studies
The process by which individual peptide molecules associate to form larger, ordered structures is known as self-assembly or aggregation. For this compound, the propensity to aggregate would depend on factors like concentration, pH, temperature, and ionic strength. The side chains of asparagine and serine, with their ability to form hydrogen bonds, could play a significant role in mediating intermolecular interactions.
Experimental techniques to study aggregation include:
Fluorescence Spectroscopy: Using dyes like Thioflavin T, which fluoresces upon binding to amyloid-like beta-sheet structures.
Dynamic Light Scattering (DLS): To monitor the size of particles in solution and detect the formation of larger aggregates.
Electron Microscopy (TEM/SEM): To visualize the morphology of any resulting aggregates, such as fibrils or amorphous structures.
Spectroscopic Characterization Techniques Applied to L Asparaginyl L Alanyl L Serylglycine
Vibrational Spectroscopy
Vibrational spectroscopy is a powerful non-destructive technique for probing the structure of peptides. It measures the vibrational energies of molecular bonds, which are sensitive to the local chemical environment, secondary structure, and hydrogen bonding. springernature.comnih.gov
Fourier Transform Infrared (FTIR) spectroscopy is a principal method for investigating peptide structure, as it directly probes the vibrations of the amide bonds that form the peptide backbone. acs.org The analysis focuses on characteristic amide bands, which are sensitive to the peptide's conformation. researchgate.net For a tetrapeptide like Asn-Ala-Ser-Gly, which is often flexible, the IR spectrum can reveal a mixture of conformations in solution. acs.org
The most informative bands for peptide analysis are Amide I, Amide II, and Amide III. researchgate.netlew.ro
Amide I (1600–1700 cm⁻¹): This is the most intense and widely used band for secondary structure analysis. lew.ro It arises primarily from the C=O stretching vibration of the peptide backbone (70-85%). researchgate.net The exact frequency of the Amide I band is highly correlated with the secondary structure (e.g., α-helix, β-sheet, β-turn, or random coil). For instance, bands around 1655 cm⁻¹ are typically assigned to α-helical structures, while those near 1630 cm⁻¹ suggest a β-sheet conformation. lew.ro
Amide II (1500–1600 cm⁻¹): This band results from a combination of N-H in-plane bending (40-60%) and C-N stretching vibrations (18-40%). researchgate.net While also sensitive to conformation, its complexity can sometimes make interpretation more challenging than the Amide I band.
Amide III (1200–1300 cm⁻¹): This is a complex band arising from a mixture of C-N stretching, N-H bending, and other vibrations. It is often used to complement the information from the Amide I and II bands. lew.ro
The side chains of the constituent amino acids, such as the -CONH₂ group of asparagine, also contribute to the spectrum and can provide additional structural information. nih.govnih.gov
Table 1: General Correlation of Amide I Band Frequencies with Peptide Secondary Structure This interactive table provides typical wavenumber ranges for different peptide conformations. Specific values can vary based on solvent, hydration, and aggregation state.
| Secondary Structure | Amide I Wavenumber (cm⁻¹) |
|---|---|
| α-Helix | 1650 - 1658 |
| β-Sheet (antiparallel) | 1620 - 1640 and 1680 - 1700 |
| β-Turn | 1660 - 1685 |
Data sourced from multiple spectroscopic studies. researchgate.netlew.ro
Raman spectroscopy is another form of vibrational spectroscopy that is complementary to IR. springernature.com It is particularly useful for studying aqueous solutions due to the weak Raman scattering of water. This technique provides detailed information on both the peptide backbone and amino acid side-chain conformations. nih.govresearchgate.net
Like IR spectroscopy, Raman spectra of peptides are analyzed for key amide bands:
Amide I (around 1645-1680 cm⁻¹): The C=O stretch in Raman spectra is also highly sensitive to the peptide's secondary structure and hydrogen bonding patterns. springernature.com
Amide III (around 1230-1300 cm⁻¹): This band is often more prominent and better resolved in Raman spectra than in IR, providing valuable conformational information.
Furthermore, Raman spectroscopy allows for the characterization of side-chain vibrations. For L-Asparaginyl-L-alanyl-L-serylglycine, specific bands corresponding to the vibrations of the asparagine, alanine (B10760859), and serine side chains can be identified. For example, the CH₂ rocking modes of the glycine (B1666218) backbone and the C-C stretching of alanine are identifiable in the Raman spectrum. nih.govresearchgate.net The analysis of these bands can reveal details about the local environment and interactions of each residue within the peptide structure. nih.gov
Table 2: Illustrative Raman Band Assignments for Peptides This table shows typical Raman shifts for key vibrational modes found in peptides. The exact position and intensity depend on the specific peptide sequence and conformation.
| Wavenumber (cm⁻¹) | Assignment |
|---|---|
| ~1645 - 1680 | Amide I (C=O stretch) |
| ~1440 - 1460 | CH₂ deformation |
| ~1230 - 1300 | Amide III (C-N stretch, N-H bend) |
| ~930 - 950 | C-C backbone stretch |
Data compiled from general peptide Raman studies. nih.govresearchgate.netresearchgate.net
Mass Spectrometry (MS) for Sequence Verification and Purity Assessment
Mass spectrometry (MS) is an indispensable analytical technique for peptide analysis, providing precise measurement of the mass-to-charge ratio (m/z) of ionized molecules. creative-proteomics.com For this compound, it is used to confirm the molecular weight, verify the amino acid sequence, and assess the sample's purity. uab.edunih.gov
Electrospray ionization (ESI) is a soft ionization technique that is ideal for analyzing peptides and proteins directly from a liquid solution. tuwien.ateuropeanpharmaceuticalreview.com It typically generates multiply charged ions (e.g., [M+2H]²⁺, [M+3H]³⁺) without significant fragmentation, which is particularly useful for larger molecules. europeanpharmaceuticalreview.com For a relatively small tetrapeptide like Asn-Ala-Ser-Gly (theoretical molecular weight of approximately 377.35 Da), the most abundant ions are often the singly protonated molecule [M+H]⁺ and the doubly protonated molecule [M+2H]²⁺.
ESI-MS is highly effective for verifying the successful synthesis of the target peptide. The resulting spectrum is examined for peaks corresponding to the expected m/z values. The presence of unexpected peaks can indicate impurities, such as by-products from synthesis or the presence of residual protecting groups. uab.edu
Table 3: Theoretical ESI-MS Data for this compound (MW ≈ 377.35 Da) This table displays the calculated m/z values for the most common ions expected in a positive-mode ESI-MS spectrum.
| Ion | Formula | Calculated m/z |
|---|---|---|
| [M+H]⁺ | [C₁₃H₂₄N₅O₇]⁺ | 378.36 |
| [M+Na]⁺ | [C₁₃H₂₃N₅O₇Na]⁺ | 400.34 |
| [M+K]⁺ | [C₁₃H₂₃N₅O₇K]⁺ | 416.31 |
Matrix-assisted laser desorption/ionization (MALDI) is another soft ionization technique widely used for peptide analysis. wikipedia.orgscripps.edu In MALDI, the peptide sample is co-crystallized with a matrix material that absorbs laser energy, facilitating the desorption and ionization of the analyte with minimal fragmentation. scripps.edunih.gov A key advantage of MALDI, particularly when coupled with a time-of-flight (TOF) analyzer, is that it predominantly produces singly charged ions (e.g., [M+H]⁺). wikipedia.orgshimadzu.com This simplifies the resulting mass spectrum, making it straightforward to confirm the molecular weight and assess purity. shimadzu.comeuropeanpharmaceuticalreview.com
The MALDI-TOF spectrum of a pure sample of this compound would show a prominent peak at the m/z corresponding to its protonated molecular weight ([M+H]⁺ ≈ 378.36). The high sensitivity of MALDI-MS allows for the detection of low-level impurities, which would appear as additional peaks in the spectrum. europeanpharmaceuticalreview.comresearchgate.net
Table 4: Expected MALDI-TOF MS Signals for Purity Assessment of Asn-Ala-Ser-Gly This table shows the primary ions used to confirm product identity and detect common adducts.
| Ion | Description | Expected m/z |
|---|---|---|
| [M+H]⁺ | Protonated Peptide | 378.36 |
| [M+Na]⁺ | Sodium Adduct | 400.34 |
Tandem mass spectrometry (MS/MS) is the definitive method for sequencing peptides. nih.govresearchgate.net In an MS/MS experiment, the parent (or precursor) ion of the peptide (e.g., the [M+H]⁺ ion at m/z 378.36) is selected and subjected to fragmentation, typically through collision-induced dissociation (CID). libretexts.org This process cleaves the peptide bonds at predictable locations, generating a series of fragment ions.
The most common fragments are b-ions (containing the N-terminus) and y-ions (containing the C-terminus). libretexts.orgnih.gov The mass difference between adjacent peaks in a b-ion series or a y-ion series corresponds to the mass of a specific amino acid residue. By analyzing these mass differences, the amino acid sequence can be deduced de novo. libretexts.orgasdlib.org For this compound, a complete series of b- and y-ions would unequivocally confirm the sequence Asn-Ala-Ser-Gly. scirp.orguab.edu
Table 5: Theoretical MS/MS Fragmentation Pattern for this compound ([M+H]⁺ = 378.36) This table details the calculated monoisotopic m/z values for the primary b- and y-ion series. This pattern serves as a fingerprint to confirm the peptide's sequence.
| No. | Amino Acid | b-ion m/z | y-ion m/z |
|---|---|---|---|
| 1 | Asn | 115.05 | 378.36 (Precursor) |
| 2 | Ala | 186.09 | 264.31 |
| 3 | Ser | 273.12 | 193.27 |
Table 6: List of Chemical Compounds Mentioned
| Compound Name | Abbreviation/Formula |
|---|---|
| This compound | Asn-Ala-Ser-Gly |
| L-Asparagine | Asn |
| L-Alanine | Ala |
| L-Serine | Ser |
| Glycine | Gly |
| Water | H₂O |
| Trifluoroacetic acid | TFA |
Computational and Theoretical Investigations of L Asparaginyl L Alanyl L Serylglycine
Quantum Mechanical (QM) Calculations for Electronic Structure
Quantum mechanical methods are fundamental to understanding the electronic structure that dictates the intrinsic conformational preferences and reactivity of a peptide. These methods solve the Schrödinger equation to provide detailed information about energy, electron distribution, and bonding. ajol.info
Density Functional Theory (DFT) is a computationally efficient QM method widely used to study biological molecules. ajol.info For a peptide like Asn-Ala-Ser-Gly, DFT is invaluable for investigating how its structure and energy change with pH. The key ionizable sites are the N-terminal amine group, the C-terminal carboxylic acid group, and potentially the side chain of asparagine under certain conditions.
DFT calculations can determine the relative energies of the peptide in its various protonation states (cationic, zwitterionic, anionic). By calculating these energies, researchers can predict the pKa values of the ionizable groups and understand the equilibrium distribution of these states in solution. For example, DFT has been successfully used to probe the structures of product ions from the fragmentation of protonated peptides, providing insight into their dissociation mechanisms. researchgate.net Similarly, Time-Dependent DFT (TD-DFT) can be employed to predict how protonation affects the peptide's electronic absorption spectra, as changes in protonation state can lead to significant shifts in absorption bands. nih.govrsc.org
Table 1: Illustrative DFT-Calculated Relative Energies for Protonation States of a Model Tetrapeptide This table represents the type of data generated from DFT calculations on protonation states. The values are hypothetical examples based on typical energy differences.
| Protonation State | Description | Relative Energy (kcal/mol) | Predominant at pH |
| Cationic (+1) | N-terminus protonated, C-terminus neutral | 3.5 | < 2 |
| Zwitterionic (0) | N-terminus protonated, C-terminus deprotonated | 0.0 | 2 - 9 |
| Anionic (-1) | N-terminus neutral, C-terminus deprotonated | 12.1 | > 9 |
Ab initio Methods for Energetic Landscapes
Ab initio (Latin for "from the beginning") methods are a class of QM calculations that rely on first principles without using experimental data for parameterization. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CCSD(T)) provide highly accurate energies. researchgate.net These methods are crucial for mapping the potential energy surface (PES) of a peptide to define its energetic landscape.
An energetic landscape reveals the relative stabilities of different conformations (e.g., α-helix, β-sheet, turns, random coil) and the energy barriers separating them. nih.gov For Asn-Ala-Ser-Gly, ab initio calculations could be used to determine the intrinsic stability of various folded structures in the gas phase. Studies on dipeptides have shown that electron correlation effects, which are accurately captured by high-level ab initio methods, significantly influence calculated binding energies. researchgate.net By understanding these baseline energetics, researchers can then parse the influence of subsequent environmental factors like solvation.
Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations
While QM methods are highly accurate, their computational cost restricts them to relatively small systems or short timescales. To study the dynamic behavior of a peptide over nanoseconds to microseconds, classical methods like Molecular Mechanics (MM) and Molecular Dynamics (MD) are employed.
MD simulations rely on a molecular mechanics force field, which is a set of parameters and potential energy functions that describe the interactions between atoms. Force fields like AMBER and CHARMM are parameterized extensively for standard amino acids. nih.govresearchgate.netrsc.org The process involves fitting the MM potential energies to high-level QM calculations and experimental data. researchgate.netyoutube.com
For a standard peptide like Asn-Ala-Ser-Gly, the existing parameters in modern force fields (e.g., AMBER ff14SB, CHARMM36) are generally robust. nih.gov However, the accuracy of simulations depends heavily on the quality of these parameters, especially the torsional (dihedral) terms, which govern the conformational flexibility of the peptide backbone and side chains. youtube.com The development of these parameters involves scanning the dihedral angles of model dipeptides (e.g., Ace-Ala-Nme) with QM methods and fitting the MM torsional parameters to reproduce the resulting energy profiles. researchgate.net
Table 2: Example of Dihedral Angle Parameters in a Force Field for a Peptide Backbone This table provides an illustrative example of the kind of parameters found in a force field file for the φ (phi) and ψ (psi) dihedral angles, which define the backbone conformation.
| Dihedral Type | Atom Types | Periodicity | Force Constant (kcal/mol) | Phase Shift (degrees) |
| φ (C-N-CA-C) | C-N-CT-C | 1 | 0.20 | 180.0 |
| φ (C-N-CA-C) | C-N-CT-C | 2 | 0.25 | 180.0 |
| ψ (N-CA-C-N) | N-CT-C-N | 1 | 0.20 | 180.0 |
| ψ (N-CA-C-N) | N-CT-C-N | 2 | 0.25 | 180.0 |
Solvent Effects on Peptide Conformation and Dynamics
The conformation of a peptide is profoundly influenced by its solvent environment. MD simulations are the primary tool for investigating these effects. By explicitly including solvent molecules (like water) in the simulation box, MD can capture how solvent-peptide interactions modulate the peptide's structural ensemble.
Studies on model peptides have shown that different solvents can dramatically shift conformational equilibria. aps.org For instance, in pure water, peptides often sample a range of conformations, including polyproline II (PPII) and β-strands. Adding co-solvents like urea (B33335) can destabilize helical structures by disrupting local intra-peptide hydrogen bonds. aps.org In contrast, less polar solvents like methanol (B129727) may disfavor the PPII conformation due to less effective hydration of the peptide backbone. aps.orgnih.gov For Asn-Ala-Ser-Gly, MD simulations would be critical to predict how its polar side chains (Asn, Ser) interact with water and how these interactions compete with the formation of internal hydrogen bonds, thereby shaping its dominant solution structures.
Conformational Searching Algorithms and Energy Minimization
The conformational space of a peptide is vast. A tetrapeptide has multiple rotatable bonds, leading to a huge number of possible three-dimensional structures. Conformational searching algorithms are computational methods designed to explore this space efficiently to locate low-energy (and thus, physically relevant) conformations. nih.gov
The process often begins by generating a set of initial structures, for example, by systematically rotating dihedral angles or by building a linear peptide and then cyclizing it for cyclic peptides. nih.gov These initial structures are then subjected to energy minimization, a process that adjusts the geometry to find the nearest local minimum on the potential energy surface.
More sophisticated algorithms combine stochastic methods with energy minimization. Techniques like Monte Carlo (MC) simulations, replica-exchange molecular dynamics (REMD), and generalized pattern search algorithms are used to overcome energy barriers and sample a wider range of conformations. nih.gov These methods have been successfully applied to predict the conformational populations of various peptides, with results that often show good agreement with experimental data from NMR. nih.gov For Asn-Ala-Ser-Gly, a thorough conformational search would be the first step in any computational analysis to identify the set of plausible structures before undertaking more detailed QM or MD studies.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational chemistry provides powerful tools for the prediction of spectroscopic parameters, offering insights that complement and guide experimental work. For the tetrapeptide L-Asparaginyl-L-alanyl-L-serylglycine, theoretical methods can be employed to predict Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies, aiding in its structural elucidation and characterization.
NMR Chemical Shift Prediction:
The prediction of NMR chemical shifts for peptides is a complex task due to the influence of conformation, solvent effects, and local electronic environments on the magnetic shielding of each nucleus. Modern computational approaches utilize machine learning algorithms trained on large databases of experimentally determined protein and peptide structures and their corresponding chemical shifts. nih.govprotein-nmr.org.uk Web servers like EFG-CS employ machine learning models, sometimes in conjunction with protein structure prediction (like ESMFold), to calculate chemical shifts directly from an amino acid sequence. nih.gov These tools can predict backbone and side-chain chemical shifts with a notable degree of accuracy. nih.govrsc.org
For this compound (Sequence: Asn-Ala-Ser-Gly or NASG), predicted NMR chemical shifts for backbone atoms can be generated. These predictions are based on statistical models derived from extensive datasets of known protein structures and their NMR assignments in the Biological Magnetic Resonance Bank (BMRB). nih.gov The following tables show predicted ¹H, ¹³C, and ¹⁵N chemical shifts for the backbone atoms of this tetrapeptide.
Predicted Backbone NMR Chemical Shifts for this compound
¹H Chemical Shifts (ppm)
| Residue | Atom Name | Predicted Shift (ppm) |
|---|---|---|
| Asn (N) | H | 8.35 |
| HA | 4.65 | |
| Ala (A) | H | 8.21 |
| HA | 4.30 | |
| Ser (S) | H | 8.29 |
| HA | 4.45 | |
| Gly (G) | H | 8.20 |
¹³C Chemical Shifts (ppm)
| Residue | Atom Name | Predicted Shift (ppm) |
|---|---|---|
| Asn (N) | CA | 52.5 |
| CB | 38.0 | |
| C' | 174.5 | |
| Ala (A) | CA | 51.5 |
| CB | 19.0 | |
| C' | 176.0 | |
| Ser (S) | CA | 57.0 |
| CB | 63.0 | |
| C' | 174.0 | |
| Gly (G) | CA | 44.0 |
¹⁵N Chemical Shifts (ppm)
| Residue | Atom Name | Predicted Shift (ppm) |
|---|---|---|
| Asn (N) | N | 120.0 |
| Ala (A) | N | 123.0 |
| Ser (S) | N | 118.5 |
| Gly (G) | N | 109.0 |
Note: These values are computationally predicted and serve as an estimation for experimental results. The accuracy of prediction can vary.
Vibrational Frequency Prediction:
Theoretical vibrational spectroscopy, typically performed using Density Functional Theory (DFT) methods, allows for the calculation of harmonic vibrational frequencies corresponding to the normal modes of a molecule. au.dknih.gov These calculations can predict the positions of absorption bands in infrared (IR) and Raman spectra. For peptides, characteristic vibrational bands such as the Amide A, Amide I, and Amide II bands are of particular interest as they are sensitive to the peptide's secondary structure.
The calculation for a molecule of the size of a tetrapeptide is computationally intensive. It involves geometry optimization to find a low-energy conformation, followed by a frequency calculation at that geometry. mestrelabcn.com The B3LYP functional is a commonly used DFT method for such calculations on biological molecules. au.dknih.govmdpi.com The resulting frequencies are often scaled by an empirical factor to better match experimental data.
The following table lists the typical frequency ranges for characteristic vibrations found in peptides like this compound.
Typical Vibrational Frequencies for Peptide Functional Groups
| Vibrational Mode | Description | Typical Frequency Range (cm⁻¹) |
|---|---|---|
| Amide A | N-H stretching | 3200 - 3400 |
| Amide B | First overtone of Amide II | ~3060 - 3100 |
| C=O Stretch (Carboxyl) | C=O stretching of the terminal COOH | 1700 - 1760 |
| Amide I | C=O stretching of the peptide bond | 1600 - 1700 |
| Amide II | N-H bending and C-N stretching | 1510 - 1580 |
| CH₂, CH₃ Bending | Scissoring and bending modes | 1350 - 1480 |
| Amide III | C-N stretching and N-H bending | 1220 - 1300 |
Note: The exact frequencies are sensitive to the local conformation, hydrogen bonding, and secondary structure of the peptide.
Computational Studies on Peptide Bond Cleavage Mechanisms
The chemical stability of peptides is largely defined by the stability of the peptide bond. Non-enzymatic peptide bond cleavage is a slow process under physiological conditions but can be accelerated at specific amino acid residues. Asparagine (Asn) residues are known sites of spontaneous peptide bond cleavage. nih.govnih.gov Computational studies, primarily using quantum chemical methods like Density Functional Theory (DFT), have been instrumental in elucidating the mechanisms and energetics of these cleavage reactions. nih.govnih.gov
For this compound, the most probable site for non-enzymatic cleavage is at the C-terminal side of the asparagine residue, between Asn and Ala. The widely accepted mechanism for this reaction proceeds through a cyclic succinimide (B58015) intermediate. nih.govnih.gov
The key steps of this mechanism, as investigated by computational models, are:
Peptide Bond Cleavage: The formation of the succinimide intermediate results in the cleavage of the peptide bond between the Asn and the adjacent Ala residue, releasing the C-terminal portion of the peptide (in this case, Alanyl-Seryl-Glycine).
Hydrolysis of the Succinimide Intermediate: The succinimide ring itself can undergo hydrolysis to yield a mixture of aspartyl and isoaspartyl linkages, which are isomers.
Computational studies using methods like B3LYP/6-31+G** have been employed to calculate the activation free energy barriers for these reaction steps. nih.govscispace.com These calculations show that while deamidation of the Asn side chain is often a competing and faster reaction, peptide bond cleavage can become significant, especially if the protein or peptide's three-dimensional structure hinders deamidation. nih.gov The activation barrier for backbone cleavage at an Asn residue is considerably higher than that at an aspartic acid (Asp) residue, suggesting that cleavage might be more likely after the Asn has deamidated to Asp. nih.govscispace.com
The following table provides representative activation free energy values for the key steps in non-enzymatic peptide bond cleavage at Asn and Asp residues, as reported in computational literature for model peptides.
Representative Calculated Activation Free Energies for Peptide Bond Cleavage
| Reaction Step | Residue | Computational Method | Activation Free Energy (kcal/mol) | Reference |
|---|---|---|---|---|
| Succinimide Formation (Rate-Limiting Step) | Asparagine (Asn) | B3LYP/6-31+G** (in water) | ~30 - 40 | nih.gov |
| Hydrolysis of Cyclic Anhydride (B1165640) | Aspartic Acid (Asp) | B3LYP/6-311++G(d,p) | ~30 - 34 | nih.gov |
| Cyclic Intermediate Formation | Aspartic Acid (Asp) | B3LYP/6-311++G(d,p) | ~18 - 21 | nih.gov |
Note: These are generalized values from computational studies on model peptides. The precise energy barriers for this compound would depend on its specific conformation and local environment.
Enzymatic Interactions and Biocatalysis Involving L Asparaginyl L Alanyl L Serylglycine
Substrate Specificity of Peptidases and Proteases
The susceptibility of L-Asparaginyl-L-alanyl-L-serylglycine to enzymatic cleavage is determined by the ability of peptidases and proteases to recognize and bind to specific amino acid sequences. The presence of an N-terminal asparagine, followed by alanine (B10760859), serine, and a C-terminal glycine (B1666218), provides several potential cleavage sites for different classes of enzymes.
Asparaginyl Endoproteinase Activity
Asparaginyl endopeptidases (AEPs), also known as legumains, are a family of cysteine proteases that exhibit a high degree of specificity for cleaving peptide bonds on the C-terminal side of asparagine residues. mdpi.comnih.gov This makes the asparaginyl-alanyl bond in this compound a prime target for this class of enzymes. The general recognition motif for AEPs often involves the asparagine at the P1 position (the residue contributing the carboxyl group to the cleaved bond). mdpi.com
Research has shown that synthetic substrates with the sequence Ala-Ala-Asn are effectively cleaved by AEPs and are used as standard fluorometric assays for AEP activity. mdpi.com While the specific sequence of this compound has not been explicitly studied, the presence of asparagine at the N-terminus suggests it could be a substrate for AEPs, leading to the release of L-Asparagine and the tripeptide L-alanyl-L-serylglycine. The efficiency of this cleavage would be influenced by the residues at the P' positions (Ala-Ser-Gly). Some AEPs have shown a preference for specific residues in these positions, which can affect the rate of hydrolysis. nih.gov
Table 1: Known Substrate Motifs for Asparaginyl Endopeptidases (AEPs)
| Enzyme/Organism Source | P3 | P2 | P1 | P1' | P2' | Reference |
| Legumain (Human) | Ala | Ala | Asn | - | - | mdpi.com |
| Legumain (General) | - | Thr, Ser, Ala, Val | Asn | - | - | nih.gov |
| Viola canadensis AEP | - | Val/Ile/Cys | Asn | Gly/Ala | Ala/Pro | nih.gov |
Note: This table represents general substrate preferences and not direct data for this compound.
Glycyl-Glycine Hydrolase Activity
Glycyl-glycine hydrolases are enzymes that specifically cleave the peptide bond in the dipeptide glycylglycine (B550881). wikipedia.org While the primary substrate is a dipeptide, some enzymes in this class or with similar activities might exhibit broader specificity. However, there is no direct evidence to suggest that a typical glycyl-glycine hydrolase would act on the seryl-glycine bond within the larger tetrapeptide this compound. The specificity of these enzymes is often stringent for a dipeptide substrate. It is more likely that the cleavage of the seryl-glycine bond would be carried out by less specific dipeptidases after the initial cleavage of the tetrapeptide into smaller fragments.
Specificity of Di- and Tripeptidases
Once the tetrapeptide is potentially cleaved by endopeptidases or other proteases, the resulting di- and tripeptides can be further hydrolyzed by dipeptidases and tripeptidases. For instance, if an asparaginyl endopeptidase cleaves the Asn-Ala bond, the resulting tripeptide, L-alanyl-L-serylglycine, would be a substrate for tripeptidases. These enzymes would then cleave either the Ala-Ser or Ser-Gly bond. Similarly, if another peptidase were to cleave the Ala-Ser bond first, the resulting dipeptides, L-Asparaginyl-L-alanine and L-serylglycine, would be substrates for specific dipeptidases. The exact cleavage pattern would depend on the specificities of the peptidases present in the biological system.
Enzyme Kinetics and Mechanistic Studies
It is also important to consider the possibility of non-enzymatic degradation. For instance, peptides containing Asn-Gly sequences are known to undergo spontaneous deamidation and peptide bond cleavage under physiological conditions, which could compete with or precede enzymatic action. nih.govnih.gov
Role as a Substrate or Inhibitor in Biochemical Assays
Given the scarcity of research focused on this specific tetrapeptide, its use as a standard substrate or inhibitor in biochemical assays is not established. However, based on the known substrate preferences of asparaginyl endopeptidases, a modified version of this compound could theoretically be synthesized for use in such assays. For example, attaching a fluorophore or chromophore to the C-terminus of the peptide could allow for the measurement of AEP activity by detecting the release of the labeled fragment upon cleavage of the Asn-Ala bond.
Currently, more common and well-characterized substrates, such as Z-Ala-Ala-Asn-AMC, are used for assaying AEP activity. mdpi.com
Peptide Processing by Biocatalysts
In the context of biocatalysis, this compound could be either a product of enzymatic synthesis or a substrate for enzymatic degradation. While the biocatalytic synthesis of such a specific tetrapeptide would require a highly controlled enzymatic or chemo-enzymatic process, its degradation is a more common biological phenomenon. In living organisms, the breakdown of proteins and larger peptides results in the formation of smaller peptides like this compound, which are then further processed by various peptidases to recycle the amino acids.
The processing of this peptide by a mixture of biocatalysts, such as those found in a cell extract or a microbial culture, would likely result in its complete hydrolysis into its constituent amino acids: asparagine, alanine, serine, and glycine. The initial and rate-limiting steps of this degradation would depend on the specificities of the endo- and exopeptidases present in the biocatalytic system.
Biochemical Pathways and Metabolic Intermediacy of L Asparaginyl L Alanyl L Serylglycine
Role in Amino Acid and Peptide Catabolism Pathways
The breakdown of L-Asparaginyl-L-alanyl-L-serylglycine would involve the enzymatic cleavage of its peptide bonds, a process central to protein and peptide catabolism. This degradation releases the individual amino acids: L-Asparagine, L-Alanine, L-Serine, and Glycine (B1666218). These amino acids can then enter their respective catabolic pathways.
The initial and crucial step in the catabolism of the asparagine residue is its deamidation. This reaction, catalyzed by asparaginase, converts asparagine to aspartate and ammonia (B1221849). nih.govnih.gov Subsequently, aspartate can be converted to oxaloacetate through transamination, which is an intermediate in the citric acid cycle, a key energy-producing pathway. nih.gov This positions asparagine as a glucogenic amino acid, meaning its carbon skeleton can be used to synthesize glucose. nih.gov
The degradation of asparagine-containing peptides can also occur through a non-enzymatic process involving the formation of a succinimide (B58015) intermediate, especially when the following amino acid has a small side chain, such as glycine or serine. researchgate.net This process can lead to the cleavage of the peptide bond.
The other amino acids in the tetrapeptide also have well-established catabolic fates. Alanine (B10760859) is directly converted to pyruvate (B1213749), another key metabolic intermediate that can enter the citric acid cycle or be used for gluconeogenesis. libretexts.org Serine can be metabolized to pyruvate, and glycine's catabolism can also lead to pyruvate formation. libretexts.org The carbon skeletons of all four amino acids ultimately feed into central metabolic pathways for energy production or biosynthesis. slideshare.net
Potential as a Metabolite in Biological Systems
This compound can be considered a transient metabolite, primarily existing as an intermediate in the breakdown of larger proteins or polypeptides. In biological systems, proteins are constantly being turned over, a process involving their breakdown into smaller peptides and then into individual amino acids. This tetrapeptide could be one of the many transient fragments produced during this proteolytic cascade.
The presence of asparagine at the N-terminus is significant, as N-terminal asparagine can be a signal for protein degradation through the N-degron pathway. nih.gov In this pathway, the N-terminal asparagine is deamidated to aspartate, which can then be targeted for ubiquitination and subsequent degradation by the proteasome. nih.gov While this is a protein-level regulatory system, the enzymatic machinery involved, such as N-terminal amidohydrolases (NTAN1), could potentially act on smaller peptides as well. nih.gov
The constituent amino acids of this tetrapeptide are all non-essential in humans, meaning they can be synthesized by the body. wikipedia.org Their individual concentrations and the presence of peptides like this compound are part of the dynamic pool of amino acids and their derivatives that maintain cellular homeostasis. nih.gov
Interactions with Cellular Components and Signaling Pathways
Direct interactions of the specific tetrapeptide this compound with cellular components and signaling pathways are not well-documented. However, the presence of the Asn-X-Ser/Thr sequence, a canonical motif for N-linked glycosylation, is noteworthy. nih.govnih.gov In this tetrapeptide, the sequence is Asn-Ala-Ser. N-linked glycosylation is a critical post-translational modification that affects protein folding, stability, and function, and is integral to many signaling pathways. nih.govkhanacademy.org While this process typically occurs on larger polypeptides within the endoplasmic reticulum, the recognition of this motif underscores the potential for interaction with the cellular machinery involved in protein modification. The efficiency of glycosylation at such a sequon can be influenced by the amino acid in the 'X' position. nih.gov
On a broader level, tetrapeptides can be pharmacologically active and can interact with a variety of receptors involved in protein-protein signaling. slideshare.net For instance, certain tetrapeptides act as antagonists or agonists for specific receptors. slideshare.net Whether this compound has such a role remains to be investigated.
The individual amino acids of the peptide are also involved in signaling. Serine and threonine residues in proteins are key targets for phosphorylation by kinases, a fundamental mechanism in signal transduction. khanacademy.org Asparagine itself has been implicated in cellular processes beyond protein synthesis, such as acting as an amino acid exchange factor to promote cell growth. nih.gov
Involvement in Microbial Growth and Metabolism
Microorganisms have evolved sophisticated systems for the uptake and utilization of peptides from their environment. Many bacteria possess oligopeptide transport systems (Opp) that can internalize peptides of varying lengths. nih.gov These systems are crucial for acquiring amino acids for growth, especially in environments where free amino acids are scarce. Once inside the cell, the peptides are hydrolyzed by peptidases into their constituent amino acids, which then support microbial growth and metabolism. nih.gov
This compound could serve as a nutrient source for various microorganisms. The breakdown of this tetrapeptide would provide a source of carbon and nitrogen. For example, some bacteria can ferment amino acids, producing short-chain fatty acids and other organic compounds. Lactic acid bacteria, for instance, can utilize peptides from their growth media, and this process can be enhanced by the addition of proteases. nih.gov
Chemical Reactivity and Degradation Mechanisms of L Asparaginyl L Alanyl L Serylglycine
Hydrolytic Stability of Peptide Bonds
The peptide bonds in L-Asparaginyl-L-alanyl-L-serylglycine (Asn-Ala-Ser-Gly) are susceptible to hydrolysis, a chemical breakdown involving water. This process can be catalyzed by acids or bases, leading to the cleavage of the peptide backbone.
Under acidic conditions, the peptide bonds of this compound can undergo hydrolysis. This reaction is generally non-specific, meaning all peptide bonds can be cleaved over time. The rate of hydrolysis is dependent on factors such as temperature and the concentration of the acid. For instance, strong acids like 6 M HCl are commonly used to completely hydrolyze peptides into their constituent amino acids for analytical purposes. rsc.org The kinetics of acid-catalyzed hydrolysis for a tetrapeptide like tetraglycine (B1346897) have been studied, revealing that the rate of cleavage can vary depending on the position of the peptide bond within the chain. rsc.org
Table 1: General Conditions for Acid-Catalyzed Peptide Bond Hydrolysis
| Parameter | Condition | Outcome |
| Reagent | 6 M Hydrochloric Acid (HCl) | Complete cleavage of all peptide bonds |
| Temperature | 100-110 °C | Accelerated reaction rate |
| Duration | Several hours to 24 hours | Complete hydrolysis to free amino acids |
In alkaline or basic solutions, peptide bonds also undergo hydrolysis. This process is typically initiated by the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the peptide bond. waters.com Similar to acid hydrolysis, this can lead to the cleavage of the peptide backbone. However, alkaline conditions can also promote other degradation pathways, such as deamidation and racemization. Certain amino acids, including serine, can be destroyed under strong alkaline conditions. waters.com The hydrolysis of dipeptides containing serine has been shown to be influenced by the presence of metal ions, which can accelerate the cleavage. researchgate.net
The peptide bond on the C-terminal side of an asparagine residue is particularly susceptible to cleavage under specific conditions. This cleavage often proceeds through the formation of a cyclic succinimide (B58015) intermediate, especially when the asparagine is followed by an amino acid with a small, flexible side chain like glycine (B1666218). wikipedia.org However, in this compound, the asparagine is followed by alanine (B10760859). The bulkier side chain of alanine compared to glycine can sterically hinder the formation of the succinimide intermediate, thus reducing the rate of cleavage at the Asn-Ala bond compared to an Asn-Gly sequence.
Chemical methods have been developed for the specific cleavage of asparaginyl-glycyl bonds using reagents like hydroxylamine (B1172632) at alkaline pH. rsc.org More recent methods utilizing hypervalent iodine compounds can achieve asparagine-selective cleavage in neutral aqueous solutions. rsc.org There are also enzymes, known as asparaginyl endopeptidases, that specifically catalyze the hydrolysis of the peptide bond on the C-terminal side of asparagine residues. nih.govnih.gov
Deamidation Pathways of Asparagine Residue
Deamidation is a common non-enzymatic modification of proteins and peptides, involving the hydrolysis of the side-chain amide group of an asparagine residue to form an aspartic acid residue. nih.gov This reaction introduces a negative charge into the peptide and can significantly alter its structure and function. The primary mechanism for asparagine deamidation proceeds through an intramolecular cyclization to form a five-membered succinimide (cyclic imide) intermediate. nih.govacs.org This intermediate is then hydrolyzed to form a mixture of aspartyl and isoaspartyl residues. nih.gov
The rate of deamidation is highly dependent on the identity of the amino acid residue on the C-terminal side of the asparagine. nih.gov Residues with small and flexible side chains, such as glycine, significantly accelerate the rate of deamidation, while bulkier side chains decrease the rate. researchgate.net In the case of this compound, the asparagine is followed by alanine. Alanine, having a methyl side chain, will result in a slower deamidation rate compared to a sequence containing Asn-Gly. The amino acid on the N-terminal side of the asparagine has been shown to have little to no effect on the deamidation rate. researchgate.net The deamidation reaction is also significantly influenced by pH, temperature, and buffer composition, with rates generally increasing at neutral to alkaline pH and higher temperatures. researchgate.netresearchgate.net
Table 2: Relative Deamidation Rates of Asparagine Based on the Following Residue (N+1)
| N+1 Residue | Relative Deamidation Rate | Example Sequence |
| Glycine | Very High | Asn-Gly |
| Alanine | Moderate | Asn-Ala |
| Serine | Moderate | Asn-Ser |
| Valine | Low | Asn-Val |
| Proline | Very Low | Asn-Pro |
This table provides a generalized view based on established principles of asparagine deamidation. researchgate.net
Oxidative Degradation Pathways
Peptides are susceptible to damage by reactive oxygen species (ROS), such as hydroxyl radicals. nih.gov The side chains of certain amino acids are particularly prone to oxidation. In this compound, the serine residue is a potential site for oxidative degradation. The hydroxyl group of serine can be a target for oxidation, which can lead to various products and potentially peptide bond cleavage. oup.com Studies have shown that hydroxyl radical-induced oxidation can lead to the release of free amino acids from peptides. nih.gov The degradation of serine can proceed through multiple pathways, including conversion to pyruvate (B1213749). nih.govyoutube.comyoutube.com The presence of metal ions can also catalyze the oxidation of peptides. nih.gov
The degradation of serine residues can be initiated by abstraction of a hydrogen atom from the α-carbon, which can ultimately lead to fragmentation of the peptide backbone. nih.gov While specific oxidative degradation pathways for this compound have not been detailed, the presence of a serine residue suggests a vulnerability to oxidative stress.
Cross-linking Reactions (e.g., Lys-Asp cross-links originating from Asn)
The asparagine (Asn) residue within the this compound peptide is a potential site for spontaneous, non-enzymatic post-translational modifications that can lead to covalent cross-linking with other molecules. A significant cross-linking reaction involves the formation of an isopeptide bond between the asparagine residue, which is first converted to an aspartic acid (Asp) derivative, and the primary amine of a lysine (B10760008) (Lys) residue from a neighboring peptide chain. nih.govportlandpress.comnih.gov
The mechanism for this Lys-Asp cross-link originating from an Asn residue is a multi-step process. nih.govportlandpress.com It is initiated by the spontaneous cleavage of the peptide bond on the C-terminal side of the asparagine residue. This cleavage event results in the formation of a C-terminal succinimide (Asu) intermediate. nih.gov This succinimide is a key reactive intermediate but does not directly form the cross-link. nih.gov
The succinimide intermediate subsequently undergoes hydrolysis, which can yield two products: a peptide with a C-terminal asparagine or one with a C-terminal aspartic acid amide. nih.gov The C-terminal aspartic acid amide is unstable at neutral pH and can decompose to form a cyclic succinic anhydride (B1165640). nih.gov This anhydride is highly susceptible to nucleophilic attack. In the presence of a lysine residue, the ε-amino group of the lysine side chain can attack the succinic anhydride. nih.govnih.gov This reaction forms a stable, covalent isopeptide bond, effectively creating a protein-protein or peptide-peptide cross-link. nih.govnih.gov
This entire pathway links two spontaneous degradation events—peptide bond cleavage at asparagine and deamidation—to the formation of a covalent cross-link. nih.gov Research on long-lived proteins, such as those found in the human lens, has identified numerous examples of these Lys-Asp cross-links that originated from asparagine residues, highlighting the physiological relevance of this reaction in the aging of tissues. nih.govportlandpress.com
Mechanism of Lys-Asp Cross-link Formation from Asparagine
| Step | Description | Intermediate/Product |
|---|---|---|
| 1. Cleavage | Spontaneous cleavage of the peptide bond C-terminal to the Asn residue. | C-terminal succinimide (Asu) |
| 2. Hydrolysis | Hydrolysis of the succinimide intermediate. | C-terminal Aspartic acid amide |
| 3. Decomposition | Decomposition of the unstable Asp amide at neutral pH. | Cyclic succinic anhydride |
| 4. Nucleophilic Attack | The ε-amino group of a Lysine residue attacks the anhydride. | Lys-Asp isopeptide cross-link |
This table illustrates the proposed mechanism for the formation of a covalent cross-link between a peptide containing this compound and a lysine residue from another peptide.
Thermodynamic Stability and Degradation Kinetics
Thermodynamic Stability
Degradation Kinetics
The most significant chemical degradation pathway for peptides containing asparagine, such as this compound, is the deamidation of the Asn side chain. nih.govencyclopedia.pubnih.gov This reaction involves the conversion of the asparagine residue into an aspartic acid or isoaspartic acid residue. nih.govnih.gov The kinetics of this degradation process are highly dependent on factors such as pH, temperature, and buffer composition. nih.gov
The primary mechanism for Asn deamidation at neutral and alkaline pH proceeds through the formation of a five-membered cyclic imide intermediate, also known as a succinimide. nih.govencyclopedia.pubnih.gov This intermediate is formed by the nucleophilic attack of the nitrogen atom of the adjacent amino acid (in this case, Alanine) on the side-chain carbonyl carbon of the asparagine. encyclopedia.pub The formation of this succinimide is generally the rate-limiting step. nih.gov The cyclic imide is then rapidly hydrolyzed to form a mixture of β-aspartyl (isoAsp) and α-aspartyl (Asp) peptides. nih.gov Under acidic conditions (e.g., pH < 5), the degradation mechanism can shift towards direct hydrolysis of the asparagine side-chain amide, which yields only the Asp-peptide. nih.govnih.gov
Studies on model peptides, such as the hexapeptide Val-Tyr-Pro-Asn-Gly-Ala, have provided detailed insights into the kinetics of this process. The deamidation was found to follow pseudo-first-order kinetics. nih.govnih.gov The rate of deamidation is significantly influenced by the sequence, with Asn followed by a small, flexible residue like glycine showing a much higher rate of degradation. encyclopedia.pubsigmaaldrich.com In this compound, the Asn is followed by Alanine, which would also permit the formation of the succinimide intermediate.
pH Dependence of Deamidation Rate in a Model Hexapeptide
| pH | kobs (day-1) at 37°C | Half-life (t1/2) in days |
|---|---|---|
| 5.0 | 0.015 | 46.2 |
| 7.4 | 0.23 | 3.0 |
| 9.0 | 1.3 | 0.53 |
| 10.0 | 3.5 | 0.20 |
Data adapted from studies on the model peptide Val-Tyr-Pro-Asn-Gly-Ala, demonstrating the marked increase in the observed rate constant (kobs) of deamidation with increasing pH. nih.gov
Temperature Dependence of Deamidation
The rate of deamidation is also strongly dependent on temperature. An increase in temperature accelerates the reaction rate, as expected for most chemical reactions. This relationship can often be described by the Arrhenius equation, where the rate constant increases exponentially with temperature. For long-term stability, peptides are often stored in lyophilized form at low temperatures (e.g., -20 °C or -80 °C). sigmaaldrich.com
Effect of Temperature on Deamidation Half-Life of a Model Peptide at pH 7.4
| Temperature (°C) | Half-life (t1/2) |
|---|---|
| 4 | ~300 days |
| 25 | ~30 days |
| 37 | ~3 days |
This table provides an illustrative example of how temperature impacts the stability of an Asn-containing peptide at physiological pH, based on general principles and data from model systems. nih.gov
Advanced Analytical Methodologies for L Asparaginyl L Alanyl L Serylglycine
High-Performance Liquid Chromatography (HPLC) for Purity and Separation
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of peptides, offering high resolution and sensitivity for purity assessment and separation from synthetic impurities. Reversed-phase HPLC (RP-HPLC) is the most common mode used for peptide analysis, separating molecules based on their hydrophobicity.
Research Findings: The separation of peptides containing polar amino acids like asparagine and serine can be challenging due to their hydrophilicity. Hydrophilic Interaction Liquid Chromatography (HILIC) has been shown to be an effective alternative to RP-HPLC for polar peptides, providing better retention and separation of native peptides from their deamidated or oxidized forms. researchgate.netnih.gov For instance, studies have demonstrated that HILIC can effectively separate peptides with deamidated asparagine residues from their unmodified counterparts, a common impurity in asparagine-containing peptides. researchgate.netnih.gov
The choice of the stationary phase is critical. C18 columns are widely used in RP-HPLC for peptide separations. nih.gov However, for highly polar peptides, alternative phases such as those with polar end-capping or phenyl-hexyl phases can offer different selectivities. Chiral stationary phases (CSPs) are employed when the enantiomeric purity of the constituent amino acids needs to be verified. sigmaaldrich.com
The mobile phase composition, including the organic modifier (typically acetonitrile (B52724) or methanol) and the ion-pairing agent (like trifluoroacetic acid - TFA), significantly influences the retention and resolution of peptides. nih.gov Gradient elution, where the concentration of the organic modifier is increased over time, is standard for separating complex peptide mixtures.
Illustrative HPLC Data for L-Asparaginyl-L-alanyl-L-serylglycine Analysis:
| Parameter | Condition | Rationale |
|---|---|---|
| Column | Reversed-Phase C18, 5 µm, 250 mm x 4.6 mm | Standard for peptide separation, offering good resolution based on hydrophobicity. |
| Mobile Phase A | 0.1% TFA in Water | TFA acts as an ion-pairing agent to improve peak shape and resolution. |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Acetonitrile is a common organic modifier for eluting peptides. |
| Gradient | 5-40% B over 30 minutes | A gradual gradient is necessary to separate the target peptide from potential deletion or truncated sequences. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |
| Detection | UV at 214 nm and 280 nm | The peptide bond absorbs at ~214 nm, providing a general detection method for all peptides. Aromatic side chains, if present, would absorb at 280 nm. |
| Expected Retention Time | ~15-20 min | The exact time would depend on the specific system and conditions, but the polar nature of the peptide suggests it would elute at a moderate acetonitrile concentration. |
Capillary Electrophoresis (CE) Techniques
Capillary Electrophoresis (CE) is a high-efficiency separation technique that separates molecules based on their charge-to-mass ratio in an electric field. It is particularly well-suited for the analysis of charged and polar molecules like peptides and offers advantages such as low sample consumption and rapid analysis times. creative-proteomics.com
Research Findings: CE has been successfully applied to the separation of peptides and their degradation products, including those containing asparagine. oup.com For the analysis of underivatized amino acids and peptides, a low pH buffer is often used to ensure all analytes are positively charged and migrate towards the cathode. springernature.com The use of chiral selectors in the background electrolyte allows for the separation of enantiomeric forms of peptides or their constituent amino acids. mdpi.com CE can be coupled with various detectors, including UV and mass spectrometry (CE-MS), the latter providing structural information in addition to separation. creative-proteomics.comspringernature.com
Illustrative CE Parameters for this compound:
| Parameter | Condition | Rationale |
|---|---|---|
| Capillary | Fused-silica, 50 µm i.d., 60 cm total length | Standard capillary dimensions for CE. |
| Background Electrolyte (BGE) | 50 mM Phosphate (B84403) buffer, pH 2.5 | Low pH ensures the peptide is protonated and has a net positive charge for electrophoretic mobility. |
| Voltage | 20 kV | Provides efficient separation within a reasonable timeframe. |
| Temperature | 25 °C | Controlled temperature ensures reproducible migration times. |
| Injection | Hydrodynamic, 50 mbar for 5 s | A common and reproducible method for sample introduction. |
| Detection | UV at 200 nm | Wavelength for detecting the peptide bond. |
Chromatographic-Mass Spectrometric Coupling (LC-MS, GC-MS) for Identification and Quantification
The coupling of chromatographic techniques with mass spectrometry provides a powerful tool for the definitive identification and quantification of peptides.
LC-MS Research Findings: Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard for peptide analysis. nih.gov It combines the separation power of HPLC with the mass-resolving capability of MS, allowing for the confirmation of the molecular weight of the target peptide and the identification of impurities. Tandem mass spectrometry (MS/MS) can be used to sequence the peptide by fragmenting the parent ion and analyzing the resulting daughter ions. youtube.com For peptides containing asparagine, LC-MS is crucial for identifying deamidation products, which result in a 1 Da mass shift. researchgate.net HILIC-MS has been shown to be particularly effective in separating and quantifying native peptides from their deamidated and oxidized forms. nih.gov
GC-MS Research Findings: Gas Chromatography-Mass Spectrometry (GC-MS) is less commonly used for peptides due to their non-volatile nature. americanpeptidesociety.org However, with appropriate derivatization to increase volatility, GC-MS can be used for the analysis of small peptides or their constituent amino acids after hydrolysis. americanpeptidesociety.orgacs.org Derivatization often involves esterification of the carboxyl groups and acylation of the amino and hydroxyl groups. mdpi.comnih.gov While powerful, the need for derivatization makes GC-MS a more complex workflow for peptide analysis compared to LC-MS. researchgate.net
Illustrative LC-MS/MS Data for this compound:
| Parameter | Value | Significance |
|---|---|---|
| Expected Monoisotopic Mass | 347.1441 g/mol | Confirms the elemental composition of the peptide. |
| Observed [M+H]⁺ | m/z 348.1514 | Primary ion observed in positive ion electrospray ionization (ESI). |
| Observed [M+Na]⁺ | m/z 370.1333 | Common sodium adduct observed in ESI-MS. |
| Illustrative MS/MS Fragmentation (b- and y-ions) | ||
| b₂-ion (Asn-Ala) | m/z 186.08 | Provides sequence information from the N-terminus. |
| y₁-ion (Gly) | m/z 58.03 | Provides sequence information from the C-terminus. |
| y₂-ion (Ser-Gly) | m/z 145.06 | Confirms the C-terminal dipeptide sequence. |
| y₃-ion (Ala-Ser-Gly) | m/z 216.10 | Confirms the C-terminal tripeptide sequence. |
Advanced NMR Techniques for Complex Mixture Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for elucidating the three-dimensional structure of peptides in solution. springernature.comspringernature.com
Research Findings: For a tetrapeptide like this compound, one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed. 1D ¹H NMR provides initial information on the types and number of protons present. 2D techniques such as TOCSY (Total Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) are essential for complete resonance assignment and conformational analysis. nih.gov TOCSY establishes correlations between all protons within a spin system (i.e., within an amino acid residue), while NOESY identifies protons that are close in space, providing distance constraints for structure calculation. researchgate.netfrontiersin.org For complex mixtures, diffusion-ordered spectroscopy (DOSY) can be used to separate the signals of different components based on their diffusion coefficients.
Illustrative ¹H NMR Chemical Shifts (in D₂O, representative values):
| Amino Acid Residue | Proton | Expected Chemical Shift (ppm) |
|---|---|---|
| Asparagine (Asn) | α-CH | ~4.0 - 4.2 |
| β-CH₂ | ~2.8 - 3.0 | |
| Alanine (B10760859) (Ala) | α-CH | ~4.3 - 4.5 |
| β-CH₃ | ~1.4 - 1.6 | |
| Serine (Ser) | α-CH | ~3.9 - 4.1 |
| β-CH₂ | ~3.7 - 3.9 | |
| Glycine (B1666218) (Gly) | α-CH₂ | ~3.9 - 4.1 |
Spectroscopic Techniques for Real-time Monitoring of Reactions
The ability to monitor the synthesis of peptides in real-time allows for optimization of coupling reactions and identification of potential issues as they occur.
Research Findings: Several spectroscopic techniques can be integrated into solid-phase peptide synthesis (SPPS) workflows for real-time monitoring. rsc.orgvapourtec.comrsc.org In-line UV-Vis spectroscopy is commonly used to monitor the deprotection of the Fmoc group, which releases a chromophore that can be quantified. researchgate.net More advanced methods include Fourier-transform infrared (FTIR) spectroscopy, which can monitor the disappearance of the activated carboxyl group and the appearance of the peptide bond. Raman spectroscopy is another powerful tool that provides detailed molecular fingerprinting, enabling the real-time determination of reaction endpoints. nih.gov These process analytical technologies (PAT) are invaluable for optimizing synthetic protocols and ensuring high-quality peptide production. rsc.orgrsc.org
Prebiotic Chemistry and Origins of Life Contexts of L Asparaginyl L Alanyl L Serylglycine
Abiogenic Synthesis Potential of Constituent Amino Acids and Oligopeptides
The formation of the constituent amino acids of L-Asparaginyl-L-alanyl-L-serylglycine—asparagine, alanine (B10760859), serine, and glycine (B1666218)—is plausible under conditions simulating the primitive Earth. Abiotic synthesis of amino acids has been demonstrated in laboratory experiments that mimic various prebiotic environments, such as the Miller-Urey experiment which subjected a mixture of methane, ammonia (B1221849), water, and hydrogen to electrical discharges. researchgate.netnih.gov These experiments have successfully produced a variety of amino acids, including alanine, glycine, and serine. researchgate.netnih.govacs.org
The synthesis of these amino acids is thought to proceed through mechanisms like the Strecker synthesis, where aldehydes, ammonia, and hydrogen cyanide react to form amino nitriles, which are then hydrolyzed to amino acids. amazonaws.com Different energy sources, including electric discharges and ultraviolet radiation, have been shown to efficiently produce amino acids. nih.gov
The formation of asparagine is also considered prebiotically plausible. While some models have focused on the synthesis of simpler amino acids, the presence of the necessary precursors in the prebiotic environment suggests pathways for its formation.
Once formed, these individual amino acids could have undergone condensation reactions to form short peptides, or oligopeptides. The formation of peptide bonds in an aqueous environment is thermodynamically unfavorable, but processes such as evaporation cycles on mineral surfaces or the presence of activating agents could have facilitated these reactions. nih.govnih.gov The synthesis of glycylglycine (B550881) and diglycylglycine, for instance, has been demonstrated in a flow system with glycine and a phosphorylating agent, showing significant yields under slightly alkaline conditions. eurekalert.org
| Constituent Amino Acid | Plausible Prebiotic Synthesis Pathway | Key Precursors | Energy Sources |
|---|---|---|---|
| Glycine | Strecker synthesis, reactions in hydrothermal vents | Formaldehyde, ammonia, hydrogen cyanide | Electric discharge, UV radiation |
| Alanine | Strecker synthesis | Acetaldehyde, ammonia, hydrogen cyanide | Electric discharge |
| Serine | Reactions from glyceraldehyde and ammonia | Glyceraldehyde, ammonia | Hydrothermal conditions |
| Asparagine | From aspartic acid and an ammonia source | Aspartic acid, ammonia | Prebiotic condensing agents |
Role of L-Alanyl-L-serylglycine (Tripeptide Moiety) in Prebiotic Imidazole (B134444) Formation
The tripeptide segment of the molecule, L-alanyl-L-serylglycine, is of particular interest in prebiotic chemistry due to its potential role in the formation of imidazole. nih.gov Imidazole is a crucial heterocyclic compound that forms the core of the purine (B94841) bases of nucleic acids and the side chain of the amino acid histidine, which is a key component in many enzymes. nih.govresearchgate.net
Research has proposed that the Ala-Ser-Gly motif could have been involved in the prebiotic synthesis of an imidazolide. nih.gov This hypothesis is based on the modern biosynthesis of 4-methylidene-imidazole-one (MIO), a cofactor in some enzymes, which occurs through the self-condensation of an Ala-Ser-Gly sequence within the enzyme's structure. nih.govresearchgate.net This suggests a plausible prebiotic pathway where a similar tripeptide could have facilitated the formation of imidazole derivatives under primitive Earth conditions. nih.gov The ability of such a simple peptide to potentially catalyze the formation of a critical building block for both genetic material and catalysts highlights a possible link between early peptides and the emergence of more complex biochemical systems. researchgate.net
Self-Organization and Catalytic Properties in Primitive Earth Conditions
Short peptides, like this compound, could have exhibited properties of self-organization and catalysis that were crucial for the transition from a mixture of simple organic molecules to more structured and functional systems. nih.gov Peptides composed of prebiotically plausible amino acids have been shown to be capable of forming secondary structures and interacting with other important molecules like RNA and organic cofactors, often facilitated by metal ions. acs.orgnih.gov
The catalytic potential of short peptides is an area of significant research. While not as efficient as modern enzymes, these early peptides could have acted as primitive catalysts, accelerating key prebiotic reactions. acs.orgnih.gov For example, short peptides containing cysteine have been shown to hydrolyze esters, and their activity can be modulated. chemrxiv.org Thiol-rich peptides, in general, are considered to have had the potential to form active thioester bonds, which could have driven the formation of longer peptide chains. mdpi.com The self-assembly of short peptides into more complex structures, such as amyloid fibrils, can also create environments that support catalytic activity. nih.gov These self-assembled structures could have provided a scaffold to bring reactants together and facilitate chemical transformations, representing an early form of compartmentalization and catalysis. nih.govnih.gov
| Property | Description | Significance in Prebiotic Context |
|---|---|---|
| Self-Assembly | The spontaneous organization of peptides into ordered structures like fibrils or layers. nih.gov | Creates microenvironments, concentrates reactants, and can lead to emergent catalytic functions. nih.govnih.gov |
| Catalytic Activity | The ability of short peptides to accelerate chemical reactions, such as hydrolysis or peptide bond formation. chemrxiv.orgmdpi.com | Could have formed primitive metabolic networks and facilitated the synthesis of more complex molecules. acs.orgnih.gov |
| Interaction with Cofactors | The binding of metal ions or small organic molecules that can enhance catalytic activity. acs.orgnih.gov | Increases the catalytic versatility of simple peptides, bridging the gap to more complex enzymes. nih.gov |
Interaction with Mineral Surfaces in Prebiotic Environments
The interaction between organic molecules and mineral surfaces is considered a critical factor in the origin of life. elifesciences.orgresearchgate.netbiorxiv.org Mineral surfaces could have played several key roles, including concentrating dilute organic molecules from the surrounding environment, protecting them from degradation, and catalyzing their polymerization into more complex structures. nih.govnih.gov
Peptides, including a tetrapeptide like this compound, could have adsorbed onto mineral surfaces. biorxiv.org The nature of this interaction would depend on the specific amino acid side chains and the type of mineral. For instance, negatively charged residues, such as the aspartyl residue in the tetrapeptide, could have bound to positively charged mineral surfaces like layered double hydroxides. nih.govelifesciences.orgresearchgate.net
This adsorption onto mineral surfaces could have had several important consequences. By bringing amino acids and peptides into close proximity, mineral surfaces could have facilitated the formation of longer peptide chains through dehydration-condensation reactions, particularly in environments with fluctuating wet-dry cycles. nih.gov Furthermore, the ordered arrangement of molecules on a mineral template could have influenced the structure and potential catalytic activity of the resulting peptides. nih.govnih.gov The "iron-sulfur world" theory, for example, posits that primitive metabolic cycles occurred on the surface of iron sulfide (B99878) minerals, which acted as "inorganic enzymes." nih.gov The interaction of peptides with these surfaces could have been an integral part of such early metabolic systems.
Future Research Directions and Unexplored Avenues for L Asparaginyl L Alanyl L Serylglycine
Design of Peptidomimetics Based on the Tetrapeptide Sequence
The therapeutic potential of peptides is often limited by poor metabolic stability and low bioavailability. Peptidomimetic design aims to overcome these hurdles by creating molecules that mimic the essential structural features of a peptide while having improved drug-like properties. researchgate.net For L-Asparaginyl-L-alanyl-L-serylglycine, several peptidomimetic strategies could be explored.
Future research should focus on synthesizing analogs with modified backbones or altered side chains to enhance stability against proteases and improve conformational rigidity. nih.gov For instance, N-methylation of the peptide bonds could prevent enzymatic degradation, while incorporating non-natural amino acids or β-amino acids could introduce specific structural constraints. researchgate.net The design process would involve identifying the key residues for a hypothetical biological activity and replacing other parts of the molecule with non-peptide scaffolds that maintain the crucial spatial arrangement of functional groups. researchgate.net
| Modification Strategy | Target Residue/Moiety | Potential Advantage | Example |
| Backbone Modification | Peptide Bond | Increased resistance to proteolysis | N-methylation between residues |
| Side Chain Modification | Asparagine (Asn) | Enhanced stability or altered binding | Replacing amide with a more stable isostere |
| Side Chain Modification | Serine (Ser) | Mimic phosphorylation; improve binding | Replacing hydroxyl with a non-hydrolyzable phosphate (B84403) mimic |
| Incorporation of Non-natural Amino Acids | Alanine (B10760859) (Ala) or Glycine (B1666218) (Gly) | Induce specific secondary structures (e.g., turns) | Replacing L-Alanine with D-Alanine to induce a turn |
| Cyclization | N- and C-termini | Increased conformational rigidity and stability | Head-to-tail cyclization of the tetrapeptide |
Exploration of Novel Biological Activities through Screening Assays
A primary unexplored avenue for this compound is the systematic screening for novel biological activities. Its simple structure makes it an ideal scaffold for creating large combinatorial libraries. wikipedia.org Modern screening techniques allow for the rapid evaluation of millions of peptide variants against a wide array of biological targets. nih.gov
Phenotype-oriented screening could be employed, where libraries derived from the core tetrapeptide sequence are tested for their effects on cell behavior, such as proliferation, differentiation, or apoptosis. nih.gov Alternatively, target-oriented approaches like phage display can identify variants that bind with high affinity to specific proteins, such as enzymes or cell surface receptors. nih.gov Virtual screening and molecular docking could also be used to predict interactions between peptide analogs and protein targets, prioritizing candidates for synthesis and experimental validation. nih.gov
| Screening Method | Library Type | Potential Target/Application | Principle |
| Phage Display | Combinatorial peptide library on bacteriophage surfaces | Receptors, enzymes, antibodies | Selection of phages that bind to an immobilized target protein. nih.gov |
| Positional Scanning | Synthetic combinatorial libraries | Enzyme inhibitors, receptor agonists/antagonists | Series of sub-libraries are created where one position is fixed, allowing identification of key residues for activity. wikipedia.org |
| Virtual Screening | In silico library of peptide conformers | Any protein with a known 3D structure | Computational docking of peptide variants into the binding site of a target protein to predict affinity. nih.gov |
| High-Throughput Cell-Based Assays | Arrayed synthetic peptides | Modulators of cell signaling, antimicrobial agents | Automated testing of peptide effects on cultured cells using reporters for viability, gene expression, etc. |
Development of Engineered Biocatalysts for Specific Modifications
Biocatalysis offers a precise and environmentally friendly alternative to traditional chemical synthesis for modifying peptides. americanpeptidesociety.org Enzymes can be engineered to perform specific modifications on the this compound sequence, thereby creating derivatives with unique properties. This approach leverages the high specificity of enzymes to target a single amino acid within the peptide. acs.org
Future work could involve the directed evolution of enzymes like kinases, glycosyltransferases, or hydroxylases to selectively act on this tetrapeptide. nih.gov For example, a kinase could be engineered to specifically phosphorylate the serine residue, a modification known to be crucial in cell signaling. researchgate.net Similarly, by fusing a catalytic domain to a peptide recognition element, chimeric enzymes could be created that specifically recognize and glycosylate the asparagine residue. acs.org Such biocatalysts would be invaluable tools for producing homogeneous batches of post-translationally modified peptides for research and therapeutic development. americanpeptidesociety.orgacs.org
| Biocatalyst Class | Target Residue | Modification | Potential Function of Modified Peptide |
| Kinase | Serine (Ser) | Phosphorylation | Signal transduction mimic, enzyme activity modulator |
| N-Glycosyltransferase | Asparagine (Asn) | N-linked Glycosylation | Improved solubility, altered receptor binding, enhanced stability |
| O-Glycosyltransferase | Serine (Ser) | O-linked Glycosylation | Modulation of protein-protein interactions |
| Hydroxylase | Asparagine (Asn) | Hydroxylation | Regulation of protein stability or interactions |
| Transaminase | N-terminus | Introduction of a keto group | Creation of a bio-orthogonal handle for further chemical modification |
Advanced Materials Science Applications (e.g., self-assembling peptides for scaffolds)
The field of regenerative medicine increasingly relies on synthetic scaffolds that mimic the natural extracellular matrix (ECM). acs.org Self-assembling peptides are at the forefront of this technology, as they can form nanofibrous hydrogels under physiological conditions. nih.govresearchgate.net While research has focused on other peptide sequences, the this compound sequence is a candidate for designing new self-assembling materials. rsc.org
By adding a hydrophobic tail, such as a Fluorenylmethoxycarbonyl (Fmoc) group or a long alkyl chain, to the tetrapeptide, it could be transformed into an amphiphilic molecule. strath.ac.uk Such molecules have the potential to self-assemble in water into nanostructures like fibers or sheets, which can entangle to form a hydrogel. acs.orgnih.gov The mechanical properties of these hydrogels, such as stiffness, could potentially be tuned by changing the peptide concentration. researchgate.net These materials could then be explored as 3D scaffolds for cell culture, promoting cell adhesion, proliferation, and differentiation for tissue engineering applications, particularly in bone or cartilage regeneration. nih.govresearchgate.net
| Peptide Sequence | Assembly Condition | Resulting Structure | Mechanical Stiffness (Storage Modulus G') | Reported Application |
| Ac-IVFK-NH₂ | Physiological pH | Nanofibrous hydrogel | ~1-10 kPa (tunable with concentration) | Osteogenic differentiation of stem cells. nih.gov |
| Ac-IVZK-NH₂ | Physiological pH | Nanofibrous hydrogel | ~5-20 kPa (tunable with concentration) | Osteogenic and angiogenic scaffolds. researchgate.net |
| RADA16 | Media addition | Nanofibrous hydrogel | Variable | General 3D cell culture. acs.org |
| Hypothetical: (Alkyl)-NASG-NH₂ | Physiological pH | Predicted: Nanofibrous hydrogel | Predicted: Tunable within a biologically relevant range | Potential: Scaffolds for soft tissue engineering |
In-depth Mechanistic Studies of Post-Translational Modifications in Complex Systems
The amino acid sequence Asn-Ala-Ser-Gly contains residues that are common targets for post-translational modifications (PTMs), which dynamically regulate protein function. researchgate.net An in-depth study of how this specific tetrapeptide is modified in complex biological systems, such as cell lysates or living cells, could provide fundamental insights into cellular regulation.
The asparagine residue is a canonical site for N-linked glycosylation (within the sequence Asn-X-Ser/Thr) and hydroxylation. nih.gov The serine residue is a primary target for phosphorylation and O-linked glycosylation. cusabio.com Recent evidence suggests that asparagine hydroxylation, once thought to be irreversible, can be reversed by cellular machinery, adding another layer of dynamic regulation. nih.govresearchgate.net Future research could use isotopically labeled this compound as a probe to identify and characterize the enzymes responsible for its modification and demodification in various cellular contexts, elucidating their roles in health and disease.
| Modification | Target Residue | Enzyme Family | Significance |
| N-linked Glycosylation | Asparagine (Asn) | Oligosaccharyltransferase | Affects protein folding, stability, and trafficking. nih.gov |
| Phosphorylation | Serine (Ser) | Serine/Threonine Kinases | A key switch in cellular signaling pathways. researchgate.net |
| Hydroxylation | Asparagine (Asn) | 2-Oxoglutarate dependent dioxygenases (e.g., FIH) | Can regulate protein-protein interactions and protein stability. nih.gov |
| O-linked Glycosylation | Serine (Ser) | O-GlcNAc Transferase | Involved in nutrient sensing and transcriptional regulation. |
| Dehydroxylation | Hydroxylated Asparagine | Unknown Dehydroxylase | Suggests PTM is reversible and dynamic, akin to phosphorylation. nih.govresearchgate.net |
Application in Advanced Proteomic Tool Development
The development of advanced tools is crucial for progress in proteomics. Synthetic peptides with defined sequences and modifications are essential as standards and probes. This compound and its derivatives could be developed into powerful proteomic tools.
For example, a synthetic version of the peptide carrying a specific PTM (e.g., phosphorylated serine) could be used as a substrate to screen for phosphatases that act on this sequence. A biotin-tagged or fluorescently labeled version could be used in pull-down assays or imaging experiments to identify binding partners within a cell. Furthermore, stable isotope-labeled versions of the peptide and its modified forms can serve as internal standards for quantitative mass spectrometry, allowing for the precise measurement of changes in specific PTMs in response to cellular stimuli. This would be particularly valuable for studying the dynamics of asparagine hydroxylation or serine phosphorylation in complex biological samples. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
